![molecular formula C13H16N6O5 B2597081 1,3-Bis(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)urea CAS No. 39513-71-8](/img/structure/B2597081.png)
1,3-Bis(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)urea
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Overview
Description
1,3-Bis(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)urea, also known by its IUPAC name benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate , is a chemical compound with the molecular formula C₁₄H₁₅N₃O₄ . It falls within the class of pyrimidine derivatives and exhibits interesting properties that make it relevant for further investigation .
Molecular Structure Analysis
The molecular structure of this compound consists of two pyrimidine rings connected by a urea linker. The benzyl group is attached to one of the pyrimidine rings. The compound’s planar structure and functional groups play a crucial role in its biological activity and interactions .
properties
IUPAC Name |
1,3-bis(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O5/c1-16-5-7(9(20)18(3)12(16)23)14-11(22)15-8-6-17(2)13(24)19(4)10(8)21/h5-6H,1-4H3,(H2,14,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTJZBMGCDCTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)NC(=O)NC2=CN(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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